molecular formula C19H26O3 B12406188 2-Methoxyestradiol-13C6

2-Methoxyestradiol-13C6

Cat. No.: B12406188
M. Wt: 308.36 g/mol
InChI Key: CQOQDQWUFQDJMK-LXIPPBEMSA-N
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Description

2-Methoxyestradiol-13C6 is a stable isotope-labeled compound of 2-Methoxyestradiol. 2-Methoxyestradiol is an endogenous metabolite of 17β-estradiol, known for its potent antineoplastic activity. It acts as an apoptosis inducer and an angiogenesis inhibitor, making it a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyestradiol-13C6 involves the incorporation of carbon-13 isotopes into the 2-Methoxyestradiol molecule. This process typically includes the methylation of 2-hydroxyestradiol using carbon-13 labeled methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyestradiol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones from oxidation, 2-hydroxyestradiol from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

2-Methoxyestradiol-13C6 has a wide range of applications in scientific research:

Mechanism of Action

2-Methoxyestradiol-13C6 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyestradiol-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research .

Properties

Molecular Formula

C19H26O3

Molecular Weight

308.36 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2-methoxy-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1

InChI Key

CQOQDQWUFQDJMK-LXIPPBEMSA-N

Isomeric SMILES

COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C@@H]4O)[13CH3])O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Origin of Product

United States

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